molecular formula C17H19N5O4 B6549809 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040667-09-1

8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6549809
CAS No.: 1040667-09-1
M. Wt: 357.4 g/mol
InChI Key: LOMHCEKTXOJVCQ-UHFFFAOYSA-N
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Description

8-(Ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant biochemical and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step process that incorporates both organic synthesis and purification techniques. Starting with a purine nucleus, ethylamino groups are introduced through amination reactions, while the methoxyphenyl group is attached via condensation reactions. The reaction conditions usually involve controlled temperatures, use of organic solvents, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrially, the production of this compound might involve the use of advanced techniques such as continuous flow synthesis and automation to maintain consistency and scalability. Catalysts and solvents used are often chosen based on their environmental impact and efficiency, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions:

  • Oxidation: : Can be oxidized using agents such as hydrogen peroxide under controlled conditions.

  • Reduction: : Reduced using agents like sodium borohydride.

  • Substitution: : Aromatic substitution can occur at the methoxyphenyl ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Nucleophilic reagents such as halides, under acidic or basic conditions.

Major Products Formed

The products vary based on the reactions, ranging from oxidized derivatives to substituted purines, each with unique pharmacological properties.

Scientific Research Applications

The compound has extensive applications in:

  • Chemistry: : Used as a precursor for synthesizing other purine derivatives.

  • Biology: : Acts as a molecular probe in nucleic acid studies.

  • Medicine: : Potential therapeutic agent due to its interaction with specific enzymes and receptors.

  • Industry: : Utilized in manufacturing various biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with nucleic acid components and enzymes. It primarily targets purine nucleotide pathways, influencing cellular metabolism and signal transduction. The exact mechanism often involves binding to active sites of enzymes, modifying their activity.

Comparison with Similar Compounds

When compared to other purine derivatives, 8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural modifications which enhance its binding affinity and specificity.

Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, widely known for its stimulant effects.

  • Theophylline (1,3-dimethylxanthine): : Used in the treatment of respiratory diseases.

  • Adenine (6-aminopurine): : A fundamental component of nucleic acids.

Conclusion

This compound is a remarkable compound with diverse applications across scientific research and industry. Its synthesis and reactivity showcase the intriguing complexity of purine chemistry.

Properties

IUPAC Name

8-(ethylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-4-18-16-19-14-13(15(24)20-17(25)21(14)2)22(16)9-12(23)10-5-7-11(26-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHCEKTXOJVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(=O)C3=CC=C(C=C3)OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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